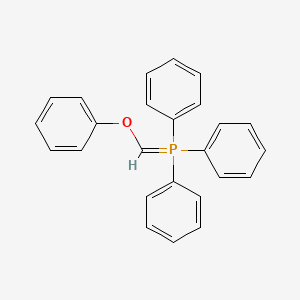![molecular formula C19H27N3O5Si B14327244 N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea CAS No. 105822-32-0](/img/structure/B14327244.png)
N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is a complex organic compound with a unique structure that combines aromatic amine and silane functionalitiesIts structure includes a urea linkage, an aromatic amine, and a trimethoxysilyl group, which contribute to its diverse reactivity and functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl isocyanate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-(trimethoxysilyl)propyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functionalizing agent for surfaces.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
Mécanisme D'action
The mechanism of action of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea involves its ability to form covalent bonds with various substrates through its silane group. This enables the compound to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The aromatic amine group can participate in hydrogen bonding and π-π interactions, further enhancing its reactivity and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(4-Aminophenoxy)phenyl]urea: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
N-[3-(Trimethoxysilyl)propyl]urea: Does not contain the aromatic amine group, limiting its use in certain applications.
Uniqueness
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is unique due to its combination of aromatic amine and silane functionalities, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it particularly valuable in fields requiring surface modification and bioconjugation .
Propriétés
Numéro CAS |
105822-32-0 |
|---|---|
Formule moléculaire |
C19H27N3O5Si |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-[4-(4-aminophenoxy)phenyl]-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C19H27N3O5Si/c1-24-28(25-2,26-3)14-4-13-21-19(23)22-16-7-11-18(12-8-16)27-17-9-5-15(20)6-10-17/h5-12H,4,13-14,20H2,1-3H3,(H2,21,22,23) |
Clé InChI |
PFTPNYNXKWCKQV-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
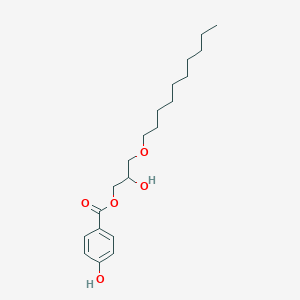
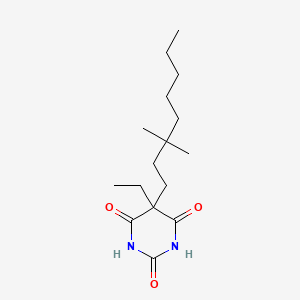
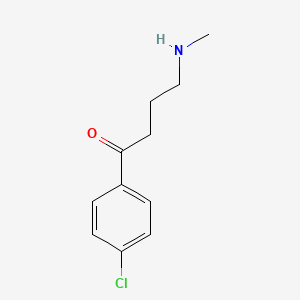
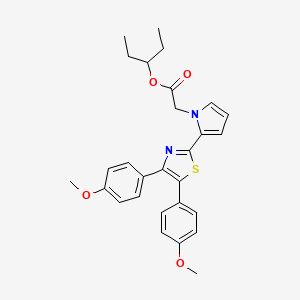


![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

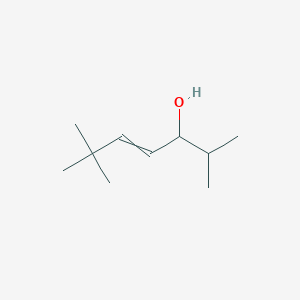
![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
